5-Fluorotrimetoquinol
5-Fluorotrimetoquinol
Brand Name:
Vulcanchem
CAS No.:
104716-88-3
VCID:
VC20800171
InChI:
InChI=1S/C19H22FNO5/c1-24-15-7-10(8-16(25-2)19(15)26-3)6-13-12-9-14(22)18(23)17(20)11(12)4-5-21-13/h7-9,13,21-23H,4-6H2,1-3H3
SMILES:
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O
Molecular Formula:
C19H22FNO5
Molecular Weight:
363.4 g/mol
5-Fluorotrimetoquinol
CAS No.: 104716-88-3
Cat. No.: VC20800171
Molecular Formula: C19H22FNO5
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104716-88-3 |
|---|---|
| Molecular Formula | C19H22FNO5 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 5-fluoro-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
| Standard InChI | InChI=1S/C19H22FNO5/c1-24-15-7-10(8-16(25-2)19(15)26-3)6-13-12-9-14(22)18(23)17(20)11(12)4-5-21-13/h7-9,13,21-23H,4-6H2,1-3H3 |
| Standard InChI Key | FFQYJAQAGWYVQS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator